

An In-depth Technical Guide to *tert*-Butyl (2-iodopyridin-4-yl)carbamate

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Compound of Interest

Compound Name: *tert*-Butyl (2-iodopyridin-4-yl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ***tert*-butyl (2-iodopyridin-4-yl)carbamate**, a halogenated pyridine derivative of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document compiles information from closely related analogues and established synthetic methodologies to present a putative profile of the compound. This includes its chemical structure, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected analytical data. The guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of this and similar molecules.

Chemical Structure and Properties

***Tert*-butyl (2-iodopyridin-4-yl)carbamate** possesses a pyridine core substituted with an iodine atom at the 2-position and a *tert*-butoxycarbonyl (Boc) protected amine at the 4-position. The presence of the iodo-substituent makes it a versatile precursor for various cross-coupling reactions, while the Boc-protecting group allows for selective manipulation of the amino functionality.

Table 1: Physicochemical Properties of **tert-Butyl (2-iodopyridin-4-yl)carbamate** and Related Isomers

| Property | tert-Butyl (2-iodopyridin-4-yl)carbamate (Predicted) | tert-Butyl (5-iodopyridin-2-yl)carbamate[1] | tert-Butyl (4-iodopyridin-2-yl)carbamate | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate[2] |
|-------------------|--|--|--|--|
| Molecular Formula | C ₁₀ H ₁₃ IN ₂ O ₂ | C ₁₀ H ₁₃ IN ₂ O ₂ | C ₁₀ H ₁₃ IN ₂ O ₂ | C ₁₀ H ₁₂ ClIN ₂ O ₂ |
| Molecular Weight | 320.13 g/mol | 320.13 g/mol | 320.13 g/mol | 354.57 g/mol |
| Physical State | Solid (predicted) | Solid | Solid | Solid |
| Melting Point | >100 °C (estimated) | Not available | Not available | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); low solubility in water (predicted). | Not available | Not available | Good solubility in organic solvents such as THF, dichloromethane, and ethyl acetate; low water solubility. |

Synthesis and Experimental Protocols

A plausible synthetic route to **tert-butyl (2-iodopyridin-4-yl)carbamate** involves a two-step process starting from 4-aminopyridine: 1) Boc-protection of the amino group, followed by 2) regioselective iodination. While a specific protocol for the 2-iodo isomer is not documented, analogous procedures for related compounds can be adapted.

Step 1: Synthesis of tert-Butyl (pyridin-4-yl)carbamate

The protection of 4-aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O) is a standard procedure.

Experimental Protocol:

To a solution of 4-aminopyridine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added triethylamine (1.2 equivalents). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl (pyridin-4-yl)carbamate.

Step 2: Synthesis of tert-Butyl (2-iodopyridin-4-yl)carbamate

The regioselective iodination of the Boc-protected 4-aminopyridine at the 2-position is the critical step. Directed ortho-metalation followed by quenching with an iodine source is a viable strategy.

Experimental Protocol:

A solution of tert-butyl (pyridin-4-yl)carbamate (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). A strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (2.2 equivalents) is added dropwise, and the mixture is stirred at low temperature for a defined period to allow for deprotonation at the 2-position. A solution of iodine (1.1 equivalents) in anhydrous THF is then added dropwise at -78 °C. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with saturated sodium thiosulfate solution to remove excess iodine, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford **tert-butyl (2-iodopyridin-4-yl)carbamate**.

Analytical Data (Predicted)

No specific spectral data for **tert-butyl (2-iodopyridin-4-yl)carbamate** has been found in the public domain. The following table provides predicted and comparative spectral data based on related structures.

Table 2: Predicted and Comparative NMR and MS Data

| Data Type | tert-Butyl (2-iodopyridin-4-yl)carbamate (Predicted) | tert-Butyl (2-chloro-3-iodopyridin-4-yl)carbamate (Expected)[3] |
|---------------------|--|--|
| ¹ H NMR | Signals for the tert-butyl group (singlet, ~1.5 ppm) and aromatic protons. The pyridine ring protons would appear as distinct signals in the aromatic region. | Characteristic signals for the tert-butyl group (singlet at ~1.5 ppm) and aromatic protons. |
| ¹³ C NMR | Signals for the carbonyl carbon (~155 ppm), aromatic carbons (120-160 ppm), and the tert-butyl group (~28 and 80 ppm). The carbon bearing the iodine would be shifted upfield. | Signals for carbonyl carbon (~155 ppm), aromatic carbons (120-160 ppm), and tert-butyl group (~28 and 80 ppm). |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight (320.13 g/mol). | Molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for chlorine. |

Visualizations

Chemical Structure

tert-Butyl (2-iodopyridin-4-yl)carbamate

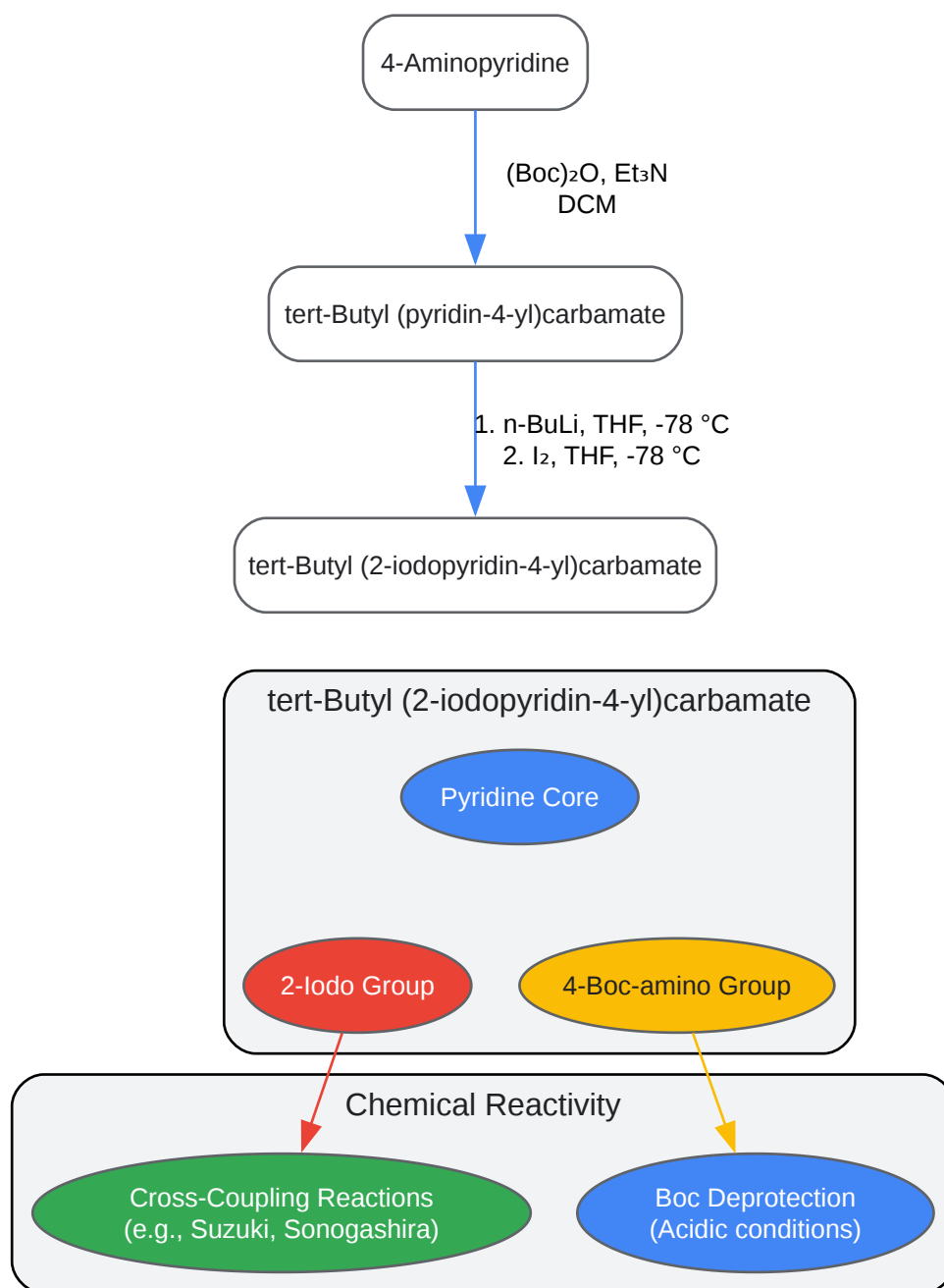
MW: 320.13 g/mol

$C_{10}H_{13}IN_2O_2$

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Caption: Chemical structure of **tert-Butyl (2-iodopyridin-4-yl)carbamate**.

Proposed Synthetic Pathway



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References

- 1. tert-Butyl (5-iodopyridin-2-yl)carbamate | C₁₀H₁₃IN₂O₂ | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]
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